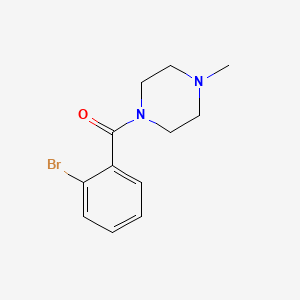

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Description

BenchChem offers high-quality (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUJLBGPHVUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349923 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331845-66-0 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

CAS Number: 331845-66-0

Abstract

This technical guide provides an in-depth exploration of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a key chemical intermediate in contemporary drug discovery and development. The document details its chemical and physical properties, offers a validated synthesis protocol with mechanistic insights, and discusses its significant applications, particularly as a precursor in the synthesis of various pharmacologically active agents. Furthermore, this guide outlines robust analytical methodologies for its characterization and purification, alongside essential safety and handling protocols to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of the Phenylpiperazine Motif

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its prevalence stems from the unique combination of a rigid aromatic ring and a flexible piperazine moiety, which allows for diverse substitutions and fine-tuning of pharmacological properties. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, often serves as a versatile linker, imparting favorable pharmacokinetic characteristics such as improved solubility and bioavailability to drug candidates.[2] This structural motif is integral to a variety of therapeutic classes, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[1][3]

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone emerges as a crucial building block in this context. The presence of a bromine atom at the ortho position of the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The 4-methylpiperazin-1-yl moiety is a common feature in many central nervous system (CNS) active drugs, contributing to their receptor binding profiles and overall efficacy.[3] This guide will dissect the synthesis, properties, and applications of this valuable intermediate, providing researchers with the necessary knowledge to effectively utilize it in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is fundamental for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 331845-66-0 | [4] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [4] |

| Molecular Weight | 283.16 g/mol | [4] |

| Appearance | Typically an off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General knowledge |

Synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone: A Validated Protocol

The most direct and widely employed method for the synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is the acylation of 1-methylpiperazine with 2-bromobenzoyl chloride. This nucleophilic acyl substitution reaction is a robust and high-yielding transformation.

Reaction Scheme

Figure 1: General synthesis scheme.

Step-by-Step Experimental Procedure

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Equipment:

-

2-Bromobenzoyl chloride (1.0 eq)

-

1-Methylpiperazine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled mixture dropwise over 30 minutes. The slow addition rate is critical for maintaining temperature control.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromobenzoyl chloride) is consumed.[5]

-

Work-up:

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone as a solid.[6]

-

Applications in Drug Discovery: A Versatile Intermediate

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a valuable intermediate in the synthesis of a range of pharmacologically active compounds, particularly those targeting the central nervous system. Its utility lies in the strategic placement of the bromo substituent, which allows for further molecular elaboration through various cross-coupling reactions.

Precursor to Atypical Antipsychotics

While not a direct precursor in the most common synthetic routes, the structural motif of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is closely related to key intermediates in the synthesis of atypical antipsychotics like Olanzapine and Aripiprazole . For instance, the synthesis of Olanzapine involves the reaction of a thienobenzodiazepine core with N-methylpiperazine.[6][7] The bromo-substituted phenylpiperazine core of our topic compound can be envisioned as a starting point for building analogous structures where the bromo group is replaced by a more complex moiety via Suzuki or Buchwald-Hartwig coupling reactions, thus enabling the generation of novel analogues for structure-activity relationship (SAR) studies.

Role in the Synthesis of CNS Agents

The phenylpiperazine moiety is a well-established pharmacophore in a variety of CNS agents.[3] The title compound can serve as a readily available starting material for the synthesis of novel compounds with potential activity as dopamine or serotonin receptor modulators. The bromo-substituent can be transformed into a variety of functional groups, allowing for the exploration of a wide chemical space.

Figure 2: Potential synthetic applications.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for the structural elucidation of the compound. While a specific spectrum for this exact compound is not publicly available, based on the analysis of similar structures, the following characteristic peaks are expected:[2][8]

-

¹H NMR:

-

Aromatic protons of the bromophenyl ring will appear in the downfield region (typically δ 7.0-7.8 ppm).

-

Protons of the piperazine ring will exhibit complex multiplets in the range of δ 2.3-3.8 ppm.

-

The methyl group protons on the piperazine nitrogen will appear as a singlet around δ 2.3 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon will have a characteristic chemical shift in the range of δ 165-170 ppm.

-

Aromatic carbons will appear between δ 120-140 ppm.

-

The carbon attached to bromine will be in the lower end of the aromatic region.

-

Piperazine and methyl carbons will be observed in the upfield region (δ 40-60 ppm and ~46 ppm, respectively).

-

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a strategically important chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel CNS agents. Its straightforward synthesis, coupled with the versatility of the bromophenyl moiety for further chemical transformations, makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, properties, applications, and handling, aiming to equip researchers with the knowledge necessary for its effective and safe utilization in their scientific pursuits.

References

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

- Patsnap Eureka. Olanzapine intermediate and method for preparing olanzapine using same.

-

PubMed. (2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Retrieved from [Link]

-

Arctom. CAS NO. 331845-66-0 | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone. Retrieved from [Link]

-

MDPI. (2023, January 12). Piperazine is a common structural motif found in agrochemicals and pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2023, May 25). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Retrieved from [Link]

-

PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Retrieved from [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

Sciencemadness.org. synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

-

Pharmaffiliates. methanone-d8. Retrieved from [Link]

-

PubMed Central. Classics in Chemical Neuroscience: Aripiprazole. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Olanzapine intermediate and method for preparing olanzapine using same - Eureka | Patsnap [eureka.patsnap.com]

- 7. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 8. rsc.org [rsc.org]

- 9. aksci.com [aksci.com]

A Technical Guide to (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The piperazine moiety is a well-established pharmacophore, and its combination with a substituted bromophenyl group presents a versatile scaffold for the development of novel chemical entities.[1] This document details the fundamental physicochemical properties, including its precise molecular weight, and offers a robust, field-tested protocol for its synthesis and purification. Furthermore, it establishes a rigorous framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for researchers aiming to synthesize, verify, and utilize this compound in their work.

Compound Identification and Physicochemical Properties

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a tertiary amide derived from 2-bromobenzoic acid and 1-methylpiperazine. The presence of the ortho-bromine atom on the phenyl ring and the N-methyl group on the piperazine ring dictates its steric and electronic properties, influencing its reactivity and potential biological interactions.

dot

Caption: 2D Structure of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

The fundamental properties of the compound are summarized in the table below. The molecular weight is a critical parameter for all quantitative studies, from reaction stoichiometry to the preparation of solutions for biological assays.

| Property | Value | Source |

| IUPAC Name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | N/A |

| Molecular Formula | C₁₂H₁₅BrN₂O | [2] |

| Molecular Weight | 283.16 g/mol | [2] |

| Monoisotopic Mass | 282.03678 Da | Calculated |

| CAS Number | 1240565-51-8 (for the 4-bromo isomer) | [2] |

Synthesis and Purification

The synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is most reliably achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation is a cornerstone of medicinal chemistry due to its efficiency and predictability.

Causality of Experimental Choices:

-

Reactants: 2-Bromobenzoyl chloride is chosen as the acylating agent due to the high reactivity of the acyl chloride, which ensures a high conversion rate. 1-Methylpiperazine serves as the nucleophile.

-

Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the 1-methylpiperazine nucleophile, which would otherwise render it unreactive.

-

Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or chloroform is selected to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is initiated at 0°C to control the initial exothermic release upon addition of the highly reactive acyl chloride, thereby minimizing side reactions. It is then allowed to proceed at room temperature to ensure completion.

// Workflow Connections R1 -> P3; R2 -> P1; R3 -> P1; R4 -> P1; P1 -> P2 -> P3 -> P4 -> P5 -> P6 -> U1 -> U2 -> U3; }

Caption: A comprehensive analytical workflow for structural and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy (Proton NMR):

-

Aromatic Region (δ ~7.2-7.8 ppm): The four protons on the bromophenyl ring will appear in this region. Due to ortho-substitution, they will present as a complex multiplet pattern.

-

Piperazine Ring Protons (δ ~2.4-3.9 ppm): The eight protons of the piperazine ring are diastereotopic due to the restricted rotation around the amide C-N bond at room temperature. [3]This results in broad signals. Typically, four protons adjacent to the carbonyl group will be shifted downfield (δ ~3.5-3.9 ppm), while the four protons adjacent to the N-methyl group will be more upfield (δ ~2.4-2.7 ppm). [4] * N-Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group will appear as a sharp singlet.

-

-

¹³C NMR Spectroscopy (Carbon NMR):

-

Carbonyl Carbon (δ ~168-170 ppm): The amide carbonyl carbon is highly deshielded and will appear significantly downfield. [5] * Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon bearing the bromine atom (C-Br) will be found around δ ~120 ppm, while the carbon attached to the carbonyl group will be near δ ~138 ppm.

-

Piperazine Carbons (δ ~40-55 ppm): The four methylene carbons of the piperazine ring will appear in this region. Due to the aforementioned restricted rotation, up to four distinct signals may be observed.

-

N-Methyl Carbon (δ ~46 ppm): The carbon of the N-methyl group will appear as a distinct signal in the aliphatic region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Rationale: Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Expected Result: For C₁₂H₁₅BrN₂O, high-resolution mass spectrometry (HRMS) should detect a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Calculated m/z for [C₁₂H₁₆⁷⁹BrN₂O]⁺: 283.0495

-

Calculated m/z for [C₁₂H₁₆⁸¹BrN₂O]⁺: 285.0475

-

-

Fragmentation: Key fragmentation would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-bromobenzoyl cation (m/z 183/185) and the N-methylpiperazine fragment.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

-

Rationale: A reversed-phase C18 column is typically used for compounds of this polarity. A mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and an organic solvent like acetonitrile or methanol allows for the effective separation of the product from any impurities or unreacted starting materials. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).

-

Protocol Outline:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient, for example, from 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criterion: Purity should be ≥95% for use in most research applications.

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact isomer is not publicly available, data from analogous bromophenyl and piperazine-containing compounds can be used to establish a robust safety protocol. [6]

-

Hazard Identification (Assumed):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Potential Applications and Research Context

The (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone scaffold is a valuable building block in drug discovery. The piperazine ring is a privileged structure found in numerous FDA-approved drugs, prized for its ability to improve physicochemical properties like solubility and to serve as a versatile linker. [1]The 2-bromophenyl moiety is a key handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening against various biological targets. This makes the title compound a strategic starting material for developing novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

References

-

PubChem. (n.d.). 2-Bromophenyl 4-propylpiperazinyl ketone. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). (2-((2-Aminophenyl)amino)-5-methylthiophen-3-yl)(4-methylpiperazin-1-yl)methanone formate. Available at: [Link]

-

Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available at: [Link]

- Hussain, M., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 30(5).

-

Al-Rawashdeh, N., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4436. Available at: [Link]

-

Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

Molport. (n.d.). Compound {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-bromophenyl)methanone. Available at: [Link]

-

ATB. (n.d.). Piperazine. Available at: [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.

-

Patel, N. B., & Patel, J. C. (2011). methanone. Molbank, 2011(2), M742. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-methyl-4-(4-methylpiperazin-4-ium-1-yl)-10H-thieno[2,3-b]b[1][7]enzodiazepine. National Center for Biotechnology Information. Available at: [Link]

- Isac, A., et al. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(11-12), 1143-1148.

-

PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 2. 1240565-51-8|(4-Bromophenyl)(2-methylpiperazin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. 329701-34-0|2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one|BLDPharm [bldpharm.com]

An In-depth Technical Guide to (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates its chemical identity, synthesis, and physicochemical properties, and explores its potential pharmacological applications based on the well-established bioactivity of its core structural motifs. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly those targeting the central nervous system.

Introduction and Chemical Identity

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a 2-bromobenzoyl group attached to a 1-methylpiperazine moiety. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates. The presence of the 2-bromophenyl group offers a site for further chemical modification and is a key feature in many pharmacologically active molecules.

IUPAC Name: (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Molecular Formula: C₁₂H₁₅BrN₂O

Molecular Weight: 283.16 g/mol [1]

Synthesis and Mechanistic Considerations

The synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is typically achieved through a nucleophilic acyl substitution reaction. This standard yet robust method involves the coupling of an activated carboxylic acid derivative of 2-bromobenzoic acid with 1-methylpiperazine.

General Synthesis Pathway

The most common and efficient synthetic route involves the reaction of 2-bromobenzoyl chloride with 1-methylpiperazine in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Reaction: 2-Bromobenzoyl Chloride + 1-Methylpiperazine → (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone + HCl

The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine. The use of a base, such as triethylamine or pyridine, is crucial to drive the reaction to completion by scavenging the HCl generated.

Detailed Experimental Protocol

-

Materials:

-

2-Bromobenzoyl chloride

-

1-Methylpiperazine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or another suitable non-nucleophilic base

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred piperazine solution.

-

Maintain the reaction temperature at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Physicochemical and Spectroscopic Data

While experimentally determined data for this specific compound is not widely available in the literature, the following table summarizes key computed properties and data from closely related analogs.

| Property | Value (Predicted/Analog Data) |

| Physical State | Likely a solid at room temperature |

| Boiling Point | 389.4±37.0 °C (Predicted for a related compound)[3] |

| Density | 1.340±0.06 g/cm³ (Predicted for a related compound)[3] |

| pKa | 7.39±0.10 (Predicted for a related compound)[3] |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, and Methanol. |

| ¹H NMR | Expected signals for aromatic protons (approx. 7.2-7.8 ppm), piperazine protons (approx. 2.4-3.8 ppm), and the N-methyl group (approx. 2.3 ppm). |

| ¹³C NMR | Expected signals for the carbonyl carbon (approx. 168-172 ppm), aromatic carbons, and aliphatic carbons of the piperazine ring and methyl group. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band is expected around 1630-1660 cm⁻¹. C-N and C-Br stretching bands would also be present. |

| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 282/284, showing the characteristic isotopic pattern for a bromine-containing compound. |

Note: The numerical data presented are based on predictions and data from analogous compounds. Experimental verification is recommended.

Potential Applications in Drug Development

The structural motifs within (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone are prevalent in a variety of pharmacologically active agents, suggesting a range of potential therapeutic applications for this compound and its derivatives.

Central Nervous System (CNS) Disorders

The phenylpiperazine scaffold is a cornerstone in the development of CNS-active drugs. These compounds are known to interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors. Derivatives of 1-(2-bromophenyl)piperazine have been investigated for their potential as atypical antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern of the title compound makes it a valuable intermediate for creating libraries of novel CNS drug candidates.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds containing the benzoylpiperazine moiety. These molecules have been shown to induce apoptosis in various cancer cell lines. The 2-bromophenyl group can serve as a handle for further structural modifications, such as palladium-catalyzed cross-coupling reactions, to enhance potency and selectivity against specific cancer targets.

Other Potential Therapeutic Areas

The versatility of the piperazine ring and the reactivity of the bromophenyl group allow for the exploration of a wide range of biological activities. Analogs of this compound could be investigated for their potential as anti-inflammatory, antimicrobial, or cardiovascular agents.

Logical Relationship of Structural Features to Bioactivity

Caption: Relationship between the structural components of the title compound and its potential applications.

Conclusion

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a compound with a straightforward synthesis and a high potential for further chemical elaboration. Its structural similarity to known bioactive molecules, particularly those with CNS activity, makes it an attractive starting point for the development of new therapeutic agents. This guide provides a foundational understanding of its chemistry and potential applications, encouraging further research into its specific biological profile.

References

-

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone. Arctom. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

This guide provides a comprehensive overview of the synthetic pathways for producing (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a compound of interest for researchers and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a versatile molecule incorporating a brominated phenyl ring and a methylpiperazine moiety. The presence of the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents. The 4-methylpiperazine group is a common pharmacophore known to enhance the solubility and pharmacokinetic properties of drug candidates. This guide will focus on the most direct and efficient synthetic routes to this target compound.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary and highly feasible synthetic disconnections, both revolving around the formation of the amide bond. This central bond can be forged by either reacting an activated carboxylic acid derivative with an amine or by coupling a carboxylic acid with an amine using a coupling agent.

Pathway A involves the reaction of 2-bromobenzoyl chloride with 1-methylpiperazine. This is a classic and often high-yielding approach to amide synthesis.

Pathway B focuses on the direct amide coupling of 2-bromobenzoic acid and 1-methylpiperazine, facilitated by a coupling reagent. This method avoids the need to first synthesize the acyl chloride.

Both pathways are chemically sound; however, the acyl chloride route (Pathway A) is often preferred for its typically faster reaction kinetics and simpler purification. This guide will therefore elaborate on Pathway A as the primary synthetic route, with Pathway B presented as a viable alternative.

Primary Synthesis Pathway: Acyl Chloride Route

This pathway is a two-step process starting from 2-bromobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with 1-methylpiperazine.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

The conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride is a standard transformation that can be achieved using several chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this purpose.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the desired acyl chloride.

Experimental Protocol: Synthesis of 2-Bromobenzoyl Chloride

| Parameter | Value |

| Reactants | 2-Bromobenzoic acid, Thionyl chloride (SOCl₂) |

| Solvent | Toluene or Dichloromethane (DCM) |

| Temperature | Reflux (typically 80-110 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Distillation to remove excess SOCl₂ and solvent |

Detailed Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-bromobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

This step involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with 1-methylpiperazine.

Reaction Mechanism: The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The subsequent loss of the chloride leaving group forms the final amide product. A base is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

| Parameter | Value |

| Reactants | 2-Bromobenzoyl chloride, 1-Methylpiperazine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) or Pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Work-up | Aqueous wash followed by extraction |

| Purification | Column chromatography or recrystallization |

Detailed Procedure:

-

Dissolve 1-methylpiperazine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-5 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3]

Alternative Synthesis Pathway: Direct Amide Coupling

This pathway directly couples 2-bromobenzoic acid with 1-methylpiperazine using a coupling reagent, thus avoiding the isolation of the acyl chloride intermediate. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Reaction Mechanism: The carboxylic acid is activated by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (1-methylpiperazine) to form the amide bond.

Experimental Protocol: Direct Amide Coupling

| Parameter | Value |

| Reactants | 2-Bromobenzoic acid, 1-Methylpiperazine, EDC, HOBt |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous wash and extraction |

| Purification | Column chromatography |

Detailed Procedure:

-

Dissolve 2-bromobenzoic acid (1 equivalent), 1-methylpiperazine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent like DCM or DMF.

-

Add a base such as DIPEA (2 equivalents) to the mixture.

-

Cool the reaction mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once complete, dilute the reaction mixture with the solvent and wash with water, 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Characterization and Data

The final product, (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

-

¹H NMR: Expected signals would include aromatic protons from the bromophenyl ring, distinct signals for the methyl group on the piperazine, and multiplets for the methylene protons of the piperazine ring.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being deshielded), the methyl carbon, and the carbons of the piperazine ring.

-

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch (C=O) is expected around 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Safety Considerations

-

2-Bromobenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride is highly corrosive and reacts violently with water. All operations should be performed in a fume hood, and care should be taken to avoid contact with moisture.

-

1-Methylpiperazine is a corrosive and flammable liquid. Handle with appropriate PPE in a well-ventilated area.

-

Solvents such as dichloromethane and tetrahydrofuran are volatile and have associated health risks. Ensure proper ventilation and handling procedures.

Conclusion

The synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone can be reliably achieved through two primary pathways, with the acyl chloride route often being the more direct method. Careful execution of the experimental protocols outlined in this guide, coupled with standard purification and characterization techniques, will enable the successful synthesis of this valuable chemical intermediate. Researchers should always adhere to strict safety protocols when handling the reagents and solvents involved in these procedures.

References

-

Wujec, M.; Typek, R. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank2023 , 2023, M1548. [Link]

-

Thoomuganti, R. D., et al. Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry2023 , 59(3), 548-551. [Link]

-

El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111(11), 6557-6602. [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Foreword: Unlocking the Potential of a Privileged Scaffold

The compound (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone represents a fascinating starting point for therapeutic innovation. Its core structure marries a phenylpiperazine moiety, a well-established "privileged scaffold" in medicinal chemistry, with a strategically placed bromine atom on the phenyl ring. This combination suggests a high probability of interaction with a range of high-value biological targets, particularly within the central nervous system (CNS) and in oncology. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically explore and validate the therapeutic targets of this promising molecule. We will eschew a rigid, one-size-fits-all approach, instead focusing on a logical, evidence-driven workflow that prioritizes targets based on established structure-activity relationships (SAR) of analogous compounds and provides robust, self-validating experimental protocols.

Section 1: Chemical & Pharmacological Context

The structure of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone incorporates key pharmacophoric elements that guide our initial hypotheses. The N-arylpiperazine core is a cornerstone of numerous FDA-approved drugs, renowned for its ability to engage with aminergic G protein-coupled receptors (GPCRs). The 2-bromo substitution is of particular interest; its electronic properties and steric bulk can significantly influence binding affinity and selectivity compared to other halogen or methoxy substitutions often seen in related compounds. The 4-methylpiperazin-1-yl methanone portion can also play a crucial role in modulating solubility and directing interactions within a binding pocket.

Based on this structural assessment, we can stratify our investigation into three primary classes of potential targets, in descending order of a priori likelihood.

Figure 1: Prioritization of Potential Target Classes This diagram illustrates the hierarchical approach to target investigation, starting with the most probable targets based on the compound's core structure.

Caption: A logical workflow for investigating potential therapeutic targets.

Section 2: Primary Therapeutic Targets: Aminergic GPCRs

The arylpiperazine scaffold is a potent modulator of serotonin (5-HT) and dopamine (D) receptors, making these the most logical starting points for investigation[1][2]. Many CNS-active drugs, including antipsychotics and antidepressants, feature this core structure[3].

Key Hypothesized GPCR Targets

-

Serotonin Receptors (5-HT):

-

5-HT1A Receptor: Often targeted by anxiolytics and antidepressants. Arylpiperazines can act as agonists or partial agonists at this receptor[4].

-

5-HT2A Receptor: A key target for atypical antipsychotics and psychedelic compounds. Arylpiperazines frequently act as antagonists or inverse agonists at this site[5]. The 2-bromo substitution could confer selectivity for this receptor subtype.

-

-

Dopamine Receptors (D):

-

D2 Receptor: The primary target for all currently approved antipsychotic medications[6]. Arylpiperazines like aripiprazole are partial agonists at the D2 receptor[7]. The affinity for D2 receptors is a critical parameter to determine potential antipsychotic efficacy or side effects[8].

-

D3 Receptor: Implicated in reward, motivation, and cognition. Selective D3 antagonists are being explored for addiction and schizophrenia[9].

-

Experimental Validation Workflow for GPCR Targets

A tiered approach, beginning with broad affinity screening and progressing to functional characterization, is recommended.

Figure 2: GPCR Target Validation Workflow This workflow outlines the experimental progression from initial binding assessment to functional and downstream signaling analysis.

Caption: A step-by-step experimental plan for GPCR target validation.

Expert Rationale: This is the gold-standard method to quantitatively determine the binding affinity (Ki) of a test compound for a specific receptor. It is a direct measure of target engagement and is essential for initial hit validation and SAR studies[10].

Methodology:

-

Membrane Preparation:

-

Use commercially available cell membranes stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3).

-

On the day of the assay, thaw membranes and resuspend in the appropriate binding buffer[10]. Protein concentration should be determined via a BCA or Bradford assay.

-

-

Assay Setup (96-well format):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competing ligand (e.g., 10 µM of unlabeled Spiperone).

-

Competition Binding: Add membrane preparation, radioligand, and serial dilutions of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone (typically from 10 µM to 0.1 nM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium[10].

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[11].

-

Table 1: Example Radioligands and Buffers for Binding Assays

| Receptor | Radioligand | Typical Kd (nM) | Competing Ligand for NSB |

| 5-HT1A | [³H]8-OH-DPAT | 0.5 - 1.5 | 10 µM Serotonin |

| 5-HT2A | [³H]Ketanserin | 1.0 - 3.0 | 10 µM Mianserin |

| Dopamine D2 | [³H]Spiperone | 0.1 - 0.5 | 10 µM Haloperidol |

| Dopamine D3 | [³H]Spiperone | 0.1 - 0.5 | 10 µM Haloperidol |

Downstream Signaling of Key GPCR Targets

Understanding the downstream signaling cascades is crucial for predicting the physiological effects of the compound.

-

5-HT2A Receptor Signaling: Canonically, the 5-HT2A receptor couples to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC)[12][13]. More recently, biased agonism has shown that ligands can also selectively activate β-arrestin-dependent pathways, leading to the activation of the MAPK/ERK cascade[14].

Figure 3: 5-HT2A Receptor Signaling Pathways This diagram illustrates the canonical Gq-mediated and the non-canonical β-arrestin-mediated signaling cascades following 5-HT2A receptor activation.

Caption: Downstream signaling from the 5-HT2A receptor.

-

Dopamine D2 Receptor Signaling: The D2 receptor couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits released from the G protein can also directly modulate ion channels, particularly inwardly rectifying potassium channels (GIRKs), and inhibit voltage-gated calcium channels[15][16].

Section 3: Secondary Therapeutic Targets: Enzymes

The (phenylpiperazin-1-yl)methanone scaffold has also been identified as an inhibitor of several enzyme classes, opening up therapeutic avenues beyond CNS disorders, particularly in oncology and neuroinflammation[3][17].

Key Hypothesized Enzyme Targets

-

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential in neurodegenerative diseases, anxiety, and cancer[18][19]. A recent study specifically identified a phenyl(piperazin-1-yl)methanone derivative as a reversible MAGL inhibitor with an IC50 of 6.1 µM[20]. This makes MAGL a highly compelling secondary target.

-

Protein Kinases: The piperazine ring is a common feature in many kinase inhibitors[21]. Given the prevalence of kinase dysregulation in cancer, screening against a panel of oncologically relevant kinases is a logical step.

-

Epidermal Growth Factor Receptor (EGFR): Some phenylpiperazine derivatives have shown EGFR tyrosine kinase inhibitory activity[21].

-

Polo-like Kinase 1 (PLK1): A key regulator of the cell cycle, PLK1 is a validated cancer target. Rigosertib, a PLK1 inhibitor, features a piperazine moiety.

-

Experimental Validation Workflow for Enzyme Targets

Figure 4: Enzyme Target Validation Workflow This workflow details the process for confirming and characterizing enzyme inhibition.

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 19. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Preliminary Studies on the Mechanism of Action of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

An In-depth Technical Guide

Introduction

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its prevalence is attributed to its ability to modulate physicochemical properties, thereby enhancing pharmacokinetic profiles, and its role as a versatile scaffold for presenting pharmacophoric groups to biological targets.[1][3] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and anticancer effects, often through interactions with central nervous system (CNS) targets and protein kinases.[1][4][5][6]

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a novel compound that incorporates both the 2-bromophenyl group and the 4-methylpiperazine moiety. While specific studies on this compound are not yet prevalent in the public domain, its structural components suggest a high potential for biological activity. The presence of the bromophenyl group can facilitate interactions through halogen bonding and may influence metabolic stability, while the 4-methylpiperazin-1-yl methanone core is a common feature in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. This guide outlines a comprehensive, albeit preliminary, framework for elucidating the mechanism of action of this promising compound, designed for researchers and drug development professionals. The proposed studies will follow a logical progression from computational predictions to in vitro validation and cell-based functional assays.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is fundamental to its study. Key parameters such as solubility, lipophilicity (LogP), and pKa will dictate the design of in vitro and in vivo experiments. The synthesis of this compound can be achieved through standard amide bond formation protocols, for instance, by coupling 2-bromobenzoyl chloride with 1-methylpiperazine. Detailed characterization using techniques like NMR, mass spectrometry, and X-ray crystallography is essential to confirm its structure and purity.

Hypothesized Mechanisms of Action

Based on the structural motifs present in (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone, several hypotheses for its mechanism of action can be formulated:

-

Monoaminergic System Modulation: Many piperazine derivatives exhibit activity on the monoamine pathway, suggesting that this compound could interact with dopamine, serotonin, or norepinephrine receptors or transporters.[4]

-

Kinase Inhibition: The methanone linker and the aromatic system are features found in some kinase inhibitors.[1] Therefore, the compound might exhibit inhibitory activity against specific protein kinases involved in cell signaling pathways.

-

Ion Channel Blockade: Certain piperazine-containing compounds have been shown to modulate the activity of ion channels. The lipophilic nature of the bromophenyl group could facilitate interaction with transmembrane domains of these channels.

-

Novel Psychoactive Properties: The piperazine scaffold is also present in some novel psychoactive substances (NPS), which often target a range of CNS receptors.[7][8][9]

Preliminary Experimental Approaches: A Step-by-Step Guide

A multi-pronged approach combining in silico, in vitro, and cell-based assays is recommended for the preliminary investigation of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone's mechanism of action.[10]

Phase 1: In Silico Profiling and Target Identification

The initial phase focuses on computational methods to predict potential biological targets and guide subsequent experimental work.[10]

Experimental Protocol: Reverse Docking and Target Prediction

-

Compound Preparation: Generate a 3D structure of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone and perform energy minimization using a suitable force field.

-

Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), for reverse docking.

-

Docking Simulation: Employ a reverse docking algorithm to screen the compound against the protein database. The algorithm should calculate the binding affinity (e.g., in kcal/mol) of the compound to the binding sites of each protein.

-

Hit Prioritization: Rank the potential protein targets based on their predicted binding affinities and clustering of related targets (e.g., multiple GPCRs or kinases).

-

ADME-Tox Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound to anticipate its pharmacokinetic and safety profiles.[5]

Data Presentation: Predicted Protein Targets

| Target Class | Specific Target | Predicted Binding Affinity (kcal/mol) | Function |

| GPCR | Dopamine D2 Receptor | -9.5 | Neurotransmission |

| GPCR | Serotonin 5-HT2A Receptor | -9.2 | Neurotransmission |

| Kinase | Fibroblast Growth Factor Receptor (FGFR) | -8.8 | Cell signaling, proliferation |

| Ion Channel | Voltage-gated Sodium Channel | -8.5 | Neuronal excitability |

Visualization: In Silico Workflow

In Silico Target Identification Workflow

Phase 2: In Vitro Target Validation

This phase aims to experimentally validate the predictions from the in silico studies by assessing the direct interaction of the compound with the prioritized protein targets.

Experimental Protocol: Radioligand Binding Assay (for GPCRs)

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., Dopamine D2 receptor) from a stable cell line.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

-

Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the mixture through a filtermat to separate bound from unbound radioligand. Wash the filtermat to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding of the radioligand at each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: GPCR Binding Affinity

| Target Receptor | Radioligand | IC50 (nM) |

| Dopamine D2 Receptor | [3H]-Spiperone | 150 |

| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | 250 |

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup: In a 384-well plate, combine the target kinase (e.g., FGFR), a suitable substrate, and ATP with varying concentrations of the compound.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific period at the optimal temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Data Presentation: Kinase Inhibitory Activity

| Kinase Target | IC50 (µM) |

| FGFR1 | 5.2 |

| VEGFR2 | > 50 |

Phase 3: Cell-Based Functional Assays

The final preliminary phase involves assessing the functional consequences of the compound's interaction with its validated targets in a cellular context.

Experimental Protocol: Calcium Mobilization Assay (for GPCRs)

-

Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., 5-HT2A receptor) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Add varying concentrations of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone to the cells and incubate.

-

Agonist Stimulation: Stimulate the cells with a known agonist for the receptor.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the half-maximal effective concentration (EC50) for agonistic activity or the IC50 for antagonistic activity.

Visualization: Hypothesized Signaling Pathway

Hypothesized 5-HT2A Receptor Signaling

Experimental Protocol: Cell Proliferation Assay (for Kinase Inhibitors)

-

Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., a cell line with FGFR amplification) in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment: Add a reagent such as MTT or resazurin to assess cell viability by measuring metabolic activity.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Anti-proliferative Activity

| Cell Line | Target Pathway | GI50 (µM) |

| NCI-H1581 (FGFR amplified) | FGFR Signaling | 8.5 |

| A549 (FGFR wild-type) | - | > 100 |

Data Analysis and Interpretation

The collective data from these preliminary studies will provide a foundational understanding of the mechanism of action of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone. A strong correlation between in silico predictions, in vitro binding affinities, and cellular functional activity will build a compelling case for a specific mechanism. For instance, if the compound is predicted to bind to the dopamine D2 receptor, demonstrates high affinity in a radioligand binding assay, and acts as an antagonist in a functional assay, this would strongly suggest a D2 receptor-mediated mechanism.

Future Directions

The preliminary studies outlined in this guide will pave the way for more in-depth investigations. Future work should include:

-

Lead Optimization: If a promising activity is identified, structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Promising compounds should be advanced to animal models to assess their efficacy and safety in a physiological setting.

-

Off-Target Profiling: A broader screening against a panel of receptors and kinases is necessary to identify potential off-target effects and ensure a favorable safety profile.

-

Structural Biology: Co-crystallization of the compound with its target protein can provide detailed insights into the binding mode and guide further drug design efforts.[11]

Conclusion

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone represents a novel chemical entity with the potential for significant biological activity, given its structural relationship to a wide range of pharmacologically active compounds. The systematic approach detailed in this guide, progressing from computational prediction to in vitro validation and cell-based functional analysis, provides a robust framework for the initial elucidation of its mechanism of action. The insights gained from these preliminary studies will be invaluable for guiding the future development of this compound as a potential therapeutic agent.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

New Synthetic Compounds with Psychoactive Action—Preliminary Results Among Primary and High School Students on the Territory of Novi Sad. PubMed Central. [Link]

-

Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

-

(PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central. [Link]

-

Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers. [Link]

-

Bis(4-methylpiperazin-1-yl)methanone | C11H22N4O | CID 515613. PubChem. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

In vitro and in silico exploration of IL-2 inhibition by small drug-like molecules. PubMed. [Link]

-

Full article: Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Taylor & Francis Online. [Link]

-

An Update on Psychoactive Substances: Pharmacology and Toxicology Issues. MDPI. [Link]

-

Category:4-Methylpiperazin-1-yl compounds. Wikipedia. [Link]

-

Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Publications. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central. [Link]

-

Understanding the Evolving Nature of Novel Psychoactive Substances: Mapping 10 Years of Research. ResearchGate. [Link]

-

(PDF) Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

The public health evidence-base on novel psychoactive substance use: scoping review with narrative synthesis of selected bodies of evidence. Oxford Academic. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. New Synthetic Compounds with Psychoactive Action—Preliminary Results Among Primary and High School Students on the Territory of Novi Sad - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. openaccesspub.org [openaccesspub.org]

- 11. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Strategic In Vitro Screening of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone Analogs for Novel Bioactivity

An In-Depth Technical Guide

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[1][2] Compounds incorporating this motif have demonstrated activities ranging from antipsychotic and antidepressant to antibacterial and antitumor.[1][2] This guide presents a comprehensive, field-proven framework for the in vitro screening of a novel analog series based on the (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone core. We move beyond a simple recitation of protocols to provide the strategic rationale behind a tiered screening cascade, ensuring that resources are focused efficiently on the most promising candidates. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation frameworks, and the causal logic behind critical experimental choices.

Introduction: The Rationale for Screening Piperazine Analogs

The core structure, (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone, combines a bromophenyl group, which can engage in halogen bonding and offers sites for further modification, with a methylpiperazine moiety, a classic pharmacophore known to enhance solubility and cell permeability. The vast therapeutic landscape of piperazine-containing drugs suggests that analogs of this core could interact with a multitude of biological targets.[1][2]

A systematic screening campaign is therefore not a speculative exercise but a high-potential strategy for discovering novel biological activities. The central hypothesis is that modifications to the phenyl ring or substitutions on the piperazine nitrogen will modulate target affinity and specificity. Our objective is to design and execute a screening cascade that can broadly assess bioactivity and then systematically narrow the field to identify lead compounds with a clear mechanism of action.

The Tiered Screening Strategy: A Funnel for Discovery

A tiered or cascaded approach is fundamental to efficient drug discovery. It prevents the resource-intensive characterization of inert or non-specific compounds by using a series of filters with increasing biological specificity. High-throughput screening (HTS) of large compound libraries is the standard first step to identify "hits".[3][4]

Our strategy is structured as a three-tier funnel:

-

Tier 1: Primary Screening. A broad, high-throughput assay to identify all analogs with any significant biological effect, typically focusing on cell viability or general cytotoxicity.

-

Tier 2: Secondary (Target-Based) Screening. Assays designed to test specific, plausible hypotheses about the compound's mechanism, such as inhibition of a particular enzyme class or binding to a specific receptor.

-

Tier 3: Tertiary (Mechanism of Action) Screening. Cell-based assays to confirm that the activity observed in the secondary screen translates to a functional cellular response and to elucidate the signaling pathway involved.

Caption: Workflow for a Filtration-Based Receptor Binding Assay.

Step-by-Step Methodology:

-

Reagents: Prepare assay buffer, radioligand (e.g., [³H]-Spiperone for dopamine D₂ receptors), receptor membranes (e.g., from HEK293 cells overexpressing the target), and test compounds.

-

Assay Setup: In a 96-well plate, add:

-

25 µL Assay Buffer

-

25 µL Test Compound (at various concentrations)

-

25 µL Radioligand (at a concentration near its Kd)

-

25 µL Receptor Membranes

-

-

Controls: Prepare wells for Total Binding (vehicle instead of test compound) and Non-Specific Binding (a saturating concentration of a known unlabeled ligand, e.g., Haloperidol).

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

-